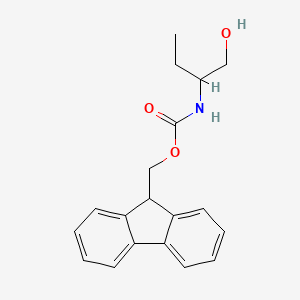
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.38 g/mol This compound is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxybutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-(1-hydroxybutan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorenylmethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
Medicine:
- Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate largely depends on its application. In drug delivery, the carbamate linkage is hydrolyzed by enzymes in the body to release the active drug. The fluorenylmethyl group provides stability and protection to the active molecule until it reaches the target site. The hydroxybutyl group enhances the solubility and bioavailability of the compound .
Comparación Con Compuestos Similares
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxy-2-butanyl]carbamate
Uniqueness:
- The presence of the hydroxybutyl group in 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate provides unique solubility and reactivity properties compared to its analogs.
- Its specific structure allows for targeted applications in drug delivery and material science, making it a versatile compound in research and industry .
Propiedades
Número CAS |
185308-01-4 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22) |
Clave InChI |
JJVATGCCSPHKKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)


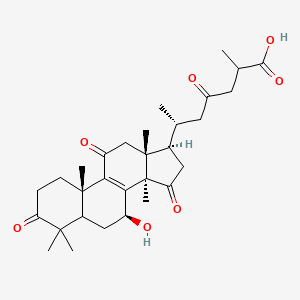
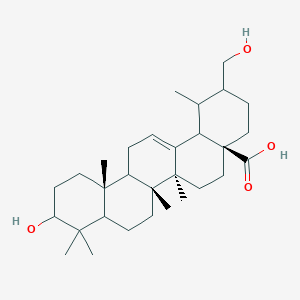
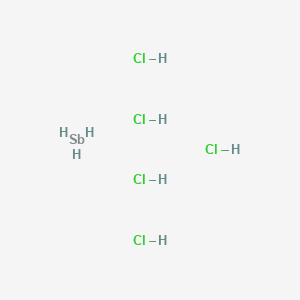
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
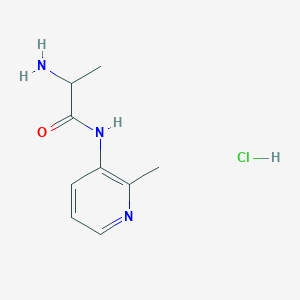
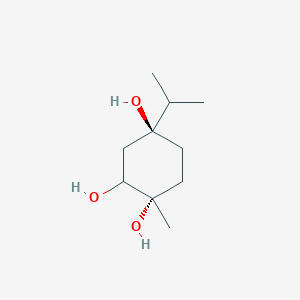
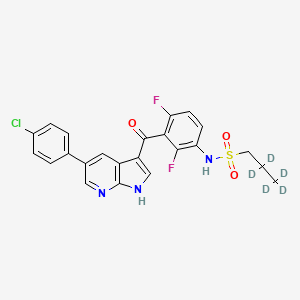
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
